3-[2-(CARBAMOYLMETHYL)-1H-1,3-BENZODIAZOL-1-YL]PROPANAMIDE
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Overview
Description
3-[2-(CARBAMOYLMETHYL)-1H-1,3-BENZODIAZOL-1-YL]PROPANAMIDE is a compound with a molecular formula of C12H14N4O2. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their broad range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(CARBAMOYLMETHYL)-1H-1,3-BENZODIAZOL-1-YL]PROPANAMIDE typically involves the reaction of benzimidazole derivatives with appropriate reagents. One common method involves the reaction of benzimidazole with carbamoylmethyl chloride under basic conditions to form the desired product . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the reaction mixture is stirred at room temperature for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
3-[2-(CARBAMOYLMETHYL)-1H-1,3-BENZODIAZOL-1-YL]PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
3-[2-(CARBAMOYLMETHYL)-1H-1,3-BENZODIAZOL-1-YL]PROPANAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-[2-(CARBAMOYLMETHYL)-1H-1,3-BENZODIAZOL-1-YL]PROPANAMIDE involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. The compound may also interact with DNA or RNA, leading to changes in gene expression and cellular functions .
Comparison with Similar Compounds
Similar Compounds
5-Amino-1-(CARBAMOYLMETHYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE: Similar in structure and studied for its antibacterial properties.
3-[1-(CARBAMOYLMETHYL)-2,4-DIOXO-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL]-N-[2-(4-CHLOROPHENYL)ETHYL]PROPANAMIDE: Known for its potential therapeutic applications.
Uniqueness
3-[2-(CARBAMOYLMETHYL)-1H-1,3-BENZODIAZOL-1-YL]PROPANAMIDE is unique due to its specific benzimidazole core structure, which imparts distinct biological activities and chemical reactivity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
3-[2-(2-amino-2-oxoethyl)benzimidazol-1-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2/c13-10(17)5-6-16-9-4-2-1-3-8(9)15-12(16)7-11(14)18/h1-4H,5-7H2,(H2,13,17)(H2,14,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYSOBYSKNXPHOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CCC(=O)N)CC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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